molecular formula C15H21F3N4O2 B2376777 N-cyclohexyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396881-27-8

N-cyclohexyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2376777
CAS No.: 1396881-27-8
M. Wt: 346.354
InChI Key: MSKHGWYFFXAGKS-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic compound known for its unique chemical structure and properties. The presence of the trifluoromethyl group and the oxadiazole ring makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a piperidine ring, oxadiazole ring, and trifluoromethyl group makes it particularly versatile and valuable for various applications .

Properties

IUPAC Name

N-cyclohexyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c16-15(17,18)13-21-20-12(24-13)10-6-8-22(9-7-10)14(23)19-11-4-2-1-3-5-11/h10-11H,1-9H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKHGWYFFXAGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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